molecular formula C19H21N3O6 B2454706 N1-(3,4-dimethoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide CAS No. 941999-74-2

N1-(3,4-dimethoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide

Cat. No.: B2454706
CAS No.: 941999-74-2
M. Wt: 387.392
InChI Key: YWOSVDLMIPOOMU-UHFFFAOYSA-N
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Description

N1-(3,4-dimethoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. This compound is characterized by the presence of two aromatic rings, one substituted with methoxy groups and the other with a nitro group and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6/c1-12-10-14(22(25)26)5-6-15(12)21-19(24)18(23)20-9-8-13-4-7-16(27-2)17(11-13)28-3/h4-7,10-11H,8-9H2,1-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOSVDLMIPOOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide typically involves the reaction of 3,4-dimethoxyphenethylamine with 2-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogen-substituted derivatives.

Scientific Research Applications

Chemistry

N1-(3,4-dimethoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for modifications that can lead to new compounds with varied properties.

Biology

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it may inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : The compound has been explored for its ability to induce apoptosis in cancer cells. In vitro studies have shown promising results against various cancer cell lines.

Medicine

The therapeutic potential of this compound is under investigation:

  • Drug Development : Its interaction with specific molecular targets suggests applications in drug design aimed at treating diseases characterized by dysregulated enzyme activity or receptor signaling.

Industry

In materials science, this compound can be utilized in developing new materials with specific properties:

  • Polymers and Coatings : The oxalamide structure can enhance the thermal stability and mechanical properties of polymeric materials.

Anticancer Activity Study

A study investigated the anticancer effects of this compound on various cancer cell lines. The results indicated significant growth inhibition percentages:

Cancer Cell LineGrowth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H46075.99
HOP-9267.55
MDA-MB-23156.53

These findings highlight its potential as a lead compound in anticancer drug development.

Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, this compound demonstrated effective inhibition against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These results suggest its viability as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of methoxy and nitro groups can influence the compound’s binding affinity and specificity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    N1-(3,4-dimethoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)urea: Similar structure but with a urea linkage instead of an oxalamide.

    N1-(3,4-dimethoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)carbamate: Similar structure but with a carbamate linkage.

    N1-(3,4-dimethoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)thiourea: Similar structure but with a thiourea linkage.

Uniqueness

N1-(3,4-dimethoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is unique due to its oxalamide linkage, which can confer different chemical and biological properties compared to similar compounds with urea, carbamate, or thiourea linkages. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological activities.

Biological Activity

N1-(3,4-dimethoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide, identified by its CAS number 941999-74-2, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H21N3O6
  • Molecular Weight : 387.4 g/mol
  • Structure : The compound features a complex arrangement with two distinct aromatic groups connected by an oxalamide linkage, which is critical for its biological function.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research on related oxalamide compounds has shown their ability to inhibit key enzymes involved in tumor growth:

  • Mechanism : These compounds often act as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. By inhibiting HDACs, these compounds can induce cell cycle arrest and apoptosis in cancer cells .
  • IC50 Values : In various assays, related compounds have demonstrated IC50 values ranging from 6.92 to 8.99 μM against different cancer cell lines, suggesting potent antitumor activity .

Antimicrobial Activity

The antimicrobial properties of oxalamides have been explored extensively. This compound may exhibit similar activities:

  • Study Findings : A study reported the synthesis and evaluation of various substituted oxalamides for antimicrobial efficacy. Compounds with nitrophenyl substitutions showed enhanced antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound:

SubstituentEffect on Activity
3,4-Dimethoxy groupEnhances lipophilicity and cellular uptake
2-Methyl-4-nitro groupIncreases potency against specific targets

Research indicates that modifications to the aromatic rings can significantly influence the compound's interaction with biological targets .

Case Studies and Research Findings

  • Antitumor Mechanisms : A study highlighted that similar compounds induce apoptosis in HepG2 cells through mitochondrial pathways, affecting Bax and Bcl-2 protein levels .
  • Antimicrobial Efficacy : A comparative analysis of various oxalamides revealed that those with nitro substitutions exhibited stronger antimicrobial properties than their counterparts without such modifications .
  • Inhibitory Effects on Enzymatic Activity : Research demonstrates that these compounds can effectively inhibit enzymes involved in metabolic pathways linked to obesity and diabetes, suggesting potential applications in metabolic syndrome treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N1-(3,4-dimethoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide, and how can purity be validated?

  • Synthesis Steps : Multi-step procedures typically involve coupling 3,4-dimethoxyphenethylamine with 2-methyl-4-nitrophenyl oxalic acid derivatives. Key steps include:

Activation of oxalic acid (e.g., using EDCI or DCC as coupling agents).

Amide bond formation under anhydrous conditions with bases like triethylamine .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.
  • Validation : Purity ≥95% confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and structural confirmation by 1H^1H-/13C^13C-NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm, nitro group deshielding effects). 13C^13C-NMR confirms carbonyl carbons (δ 160–170 ppm) .
  • Mass Spectrometry : ESI-MS or APCI-MS for molecular ion ([M+H]+^+) and fragmentation patterns.
  • HPLC : Reverse-phase methods assess purity and stability under varying pH/temperature .

Q. What preliminary biological screening assays are recommended for this compound?

  • In Vitro Testing :

  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Antimicrobial: Broth microdilution against Gram-positive/negative bacteria .
    • Target Identification : Molecular docking against enzymes (e.g., kinases, proteases) using software like AutoDock Vina .

Advanced Research Questions

Q. How can contradictory data in biological activity assays be resolved?

  • Case Example : Discrepancies in IC50_{50} values across cell lines may arise from differential membrane permeability or metabolic stability.
  • Resolution Strategies :

Permeability Assays : Caco-2 cell monolayers to assess passive diffusion/active transport.

Metabolic Stability : Liver microsome incubations (human/rat) with LC-MS quantification of parent compound degradation .

  • Statistical Validation : Use ANOVA with post-hoc tests to confirm significance of inter-study variability .

Q. What structural modifications enhance the compound’s target selectivity?

  • SAR Insights :

  • 3,4-Dimethoxyphenethyl Group : Critical for hydrophobic interactions; replacing methoxy with bulkier groups (e.g., ethoxy) may improve binding to hydrophobic enzyme pockets.
  • Nitro Group : Electron-withdrawing effects stabilize aryl interactions; substitution with sulfonamide may alter solubility/activity .
    • Experimental Design : Synthesize analogs (e.g., nitro→cyano, methoxy→fluoro) and test against target vs. off-target proteins .

Q. What mechanistic studies are needed to elucidate its mode of action?

  • Kinetic Assays : Time-dependent enzyme inhibition (e.g., fluorescence-based protease assays).
  • Cellular Pathways : RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment.
  • In Vivo Models : Xenograft studies in mice to correlate pharmacokinetics (AUC, t1/2t_{1/2}) with efficacy .

Key Recommendations

  • Experimental Reproducibility : Document reaction conditions (humidity, solvent grade) to mitigate batch-to-batch variability .
  • Data Interpretation : Use cheminformatics tools (e.g., Schrodinger Suite) for SAR visualization and hypothesis generation .

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